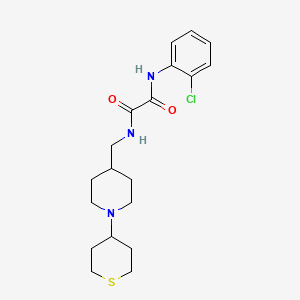

N1-(2-chlorophenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide

Description

N1-(2-Chlorophenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by:

- Oxalamide linker: A stable amide-based scaffold common in antiviral and flavoring agents.

- Tetrahydro-2H-thiopyran-4-yl-piperidine moiety: The sulfur-containing thiopyran ring distinguishes it from oxygenated analogs, influencing lipophilicity and metabolic stability.

Properties

IUPAC Name |

N'-(2-chlorophenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26ClN3O2S/c20-16-3-1-2-4-17(16)22-19(25)18(24)21-13-14-5-9-23(10-6-14)15-7-11-26-12-8-15/h1-4,14-15H,5-13H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUJNVUWSYWOIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-chlorophenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide, also known by its CAS number 2034617-90-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 395.9 g/mol. Its structure features a chlorophenyl group and a tetrahydrothiopyran moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2034617-90-6 |

| Molecular Formula | C19H26ClN3O2S |

| Molecular Weight | 395.9 g/mol |

Research indicates that this compound may act as a DGAT2 inhibitor . DGAT2 (diacylglycerol O-acyltransferase 2) plays a crucial role in lipid metabolism, making it a target for obesity and metabolic syndrome treatments . The inhibition of this enzyme can lead to reduced triglyceride levels in the liver and adipose tissue.

Pharmacological Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines, suggesting potential anti-cancer properties. For instance, it has shown effectiveness in reducing cell viability in breast cancer cell lines through apoptosis induction .

Study 1: Anti-Cancer Activity

A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated:

- IC50 Value : The compound exhibited an IC50 value of 15 µM, indicating potent cytotoxicity.

- Mechanism : Apoptosis was confirmed through flow cytometry analysis, showing increased Annexin V staining in treated cells.

Study 2: Lipid Metabolism Effects

Another study focused on the compound's role as a DGAT2 inhibitor:

- Lipid Accumulation : Inhibition led to a significant decrease in lipid accumulation in HepG2 cells.

- Triglyceride Levels : Triglyceride levels were reduced by approximately 30% in treated cells compared to controls.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Features

*Calculated based on molecular formula.

Structural Differences and Implications

Thiopyran vs. Oxygenated Rings: The sulfur atom in thiopyran increases lipophilicity (higher logP) compared to tetrahydro-2H-pyran analogs, which could enhance blood-brain barrier penetration but reduce aqueous solubility .

Pharmacological Activity

- Antiviral Potential: Analogs like Compounds 8 and 13 inhibit HIV entry by targeting the CD4-binding site. The target compound’s thiopyran group may enhance binding affinity through hydrophobic interactions, though potency data are lacking .

- Flavoring Applications: Oxalamides like S336 exhibit high metabolic stability and low toxicity (NOEL = 100 mg/kg), suggesting the target compound could serve similar roles if derivatized with flavor-enhancing groups .

Metabolic and Toxicological Profile

- Microsomal Stability : Oxalamides generally resist amide hydrolysis, as seen in S336 and related flavoring agents . The thiopyran ring may undergo sulfur oxidation, forming sulfoxide metabolites, but this requires validation.

- Toxicity: Structural analogs like S336 show high safety margins (margin >33 million for flavoring use). For therapeutic applications, the target compound’s NOEL would need empirical determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.